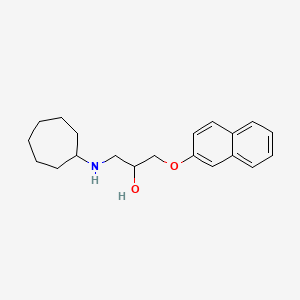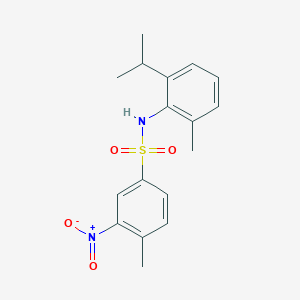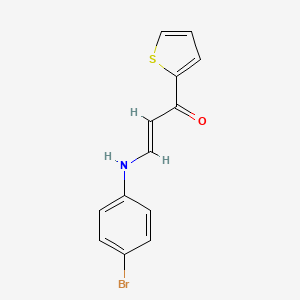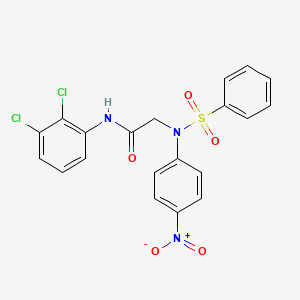
1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol
Descripción general
Descripción
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol is an organic compound that features a cycloheptylamino group, a naphthyloxy group, and a propanol backbone
Métodos De Preparación
The synthesis of 1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the naphthyloxy intermediate: This step involves the reaction of 2-naphthol with an appropriate halogenated compound to form the naphthyloxy intermediate.
Amination: The naphthyloxy intermediate is then reacted with cycloheptylamine under controlled conditions to introduce the cycloheptylamino group.
Propanol backbone formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The cycloheptylamino group may interact with specific binding sites, while the naphthyloxy group can enhance binding affinity through hydrophobic interactions. The propanol backbone provides structural stability and flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparación Con Compuestos Similares
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol can be compared with similar compounds such as:
1-(cyclohexylamino)-3-(2-naphthyloxy)-2-propanol: This compound has a cyclohexylamino group instead of a cycloheptylamino group, which may affect its binding affinity and specificity.
1-(cyclopentylamino)-3-(2-naphthyloxy)-2-propanol: The cyclopentylamino group provides different steric and electronic properties compared to the cycloheptylamino group.
1-(cycloheptylamino)-3-(2-phenoxy)-2-propanol: The phenoxy group replaces the naphthyloxy group, potentially altering the compound’s hydrophobic interactions and binding characteristics.
The uniqueness of 1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-19(14-21-18-9-3-1-2-4-10-18)15-23-20-12-11-16-7-5-6-8-17(16)13-20/h5-8,11-13,18-19,21-22H,1-4,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVLMISMFUZBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(COC2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(cyclohexylmethyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4132048.png)

![4-(2-ethoxyphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4132053.png)
![methyl 3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4132061.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4132072.png)
![N-1-adamantyl-4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132076.png)
![ethyl 5-methyl-4-phenyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132080.png)
![N-(4-sec-butylphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4132093.png)


![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132111.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4132123.png)

